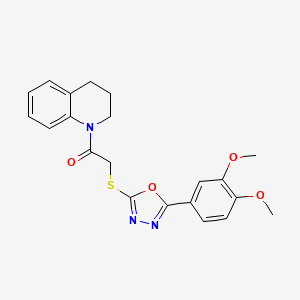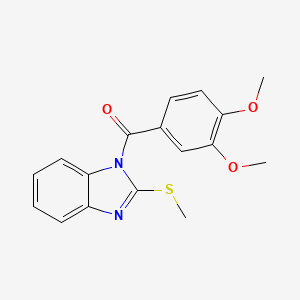![molecular formula C16H15N3O3S B2404874 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide CAS No. 687582-38-3](/img/structure/B2404874.png)
2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide” is a chemical compound with the molecular formula C16H23N3O3S . It has a molecular weight of 337.4 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1 H -thieno [3,2-d]pyrimidin-3-yl)- N - (2-ethylhexyl)acetamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for this compound is InChI=1S/C16H23N3O3S/c1-3-5-6-11 (4-2)9-17-13 (20)10-19-15 (21)14-12 (7-8-23-14)18-16 (19)22 . The Canonical SMILES for this compound is CCCCC (CC)CNC (=O)CN1C (=O)C2=C (C=CS2)NC1=O .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 337.4 g/mol, XLogP3-AA of 3.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 8, Exact Mass of 337.14601278 g/mol, Monoisotopic Mass of 337.14601278 g/mol, Topological Polar Surface Area of 107 Ų, Heavy Atom Count of 23, and Formal Charge of 0 . The solubility of this compound is 33.5 [ug/mL] (The mean of the results at pH 7.4) .科学研究应用
Antibacterial Activity
The compound 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide (let’s call it Compound A for brevity) has demonstrated broad-spectrum antibacterial activity. In a study, Compound A exhibited a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL against various bacterial strains . Researchers have explored its potential as an antimicrobial agent, particularly against bacterial infections.
Antifungal Properties
Compound A also shows reasonable antifungal activity, with an MIC of 31.25 μg/mL. This suggests its potential in combating fungal infections . Investigating its mechanism of action and optimizing its efficacy could lead to novel antifungal treatments.
Drug Development
Pharmacokinetic studies indicate that Compound A possesses favorable traditional drug-like properties. Researchers have used this information to design a small library of related compounds. Among these, seven compounds (including Compound A) demonstrated broad antimicrobial activity (MIC = 0.49–7.81 μg/mL) and selectivity indices greater than 5.6 against normal colon cells . These findings highlight Compound A’s potential as a lead compound for drug development.
Green Synthesis
Researchers have developed a clean, green, and efficient protocol for synthesizing a series of related compounds (2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones) using microwave-assisted reactions in water. While this specific study focuses on related compounds, the methodology could be adapted for Compound A as well .
Structural Modifications
Researchers can explore structural modifications of Compound A to enhance its activity, improve pharmacokinetics, or reduce toxicity. Rational design and computational modeling could guide these efforts.
Fares, M., Abd El Hadi, S. R., Eladwy, R. A., Shoun, A. A., Abdel-Aziz, M. M., Eldehna, W. M., … Keller, P. A. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3423–3433. Link
A clean green, efficient and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation. The DBU–H2O system can be recycled five times. Link
作用机制
Target of Action
The compound, also known as 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide, exhibits activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a critical component of the polycomb repressive complex 2 (PRC2) that plays a key role in gene silencing.
Mode of Action
As a fungicide, the compound works by inhibiting the growth of fungal pathogens in plants . As an EZH2 inhibitor, it prevents the methylation of histone H3 at lysine 27 (H3K27), thereby disrupting the function of PRC2 and leading to the reactivation of silenced genes that control cell proliferation .
Biochemical Pathways
The compound affects the histone methylation pathway in cancer cells. By inhibiting EZH2, it prevents the addition of methyl groups to H3K27. This alteration in histone methylation status can lead to changes in gene expression, particularly of genes involved in cell cycle regulation and apoptosis .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can be designed for oral administration .
Result of Action
The compound’s fungicidal action helps in the control of fungal pathogens in plants . Its antitumor action, on the other hand, can lead to significant effects on lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in its role as a fungicide, the compound’s effectiveness can be affected by the specific strain of fungus, the plant species, and environmental conditions such as temperature and humidity . In the context of cancer treatment, factors such as the specific type of cancer, the patient’s overall health, and the presence of other medications can influence the compound’s efficacy .
属性
IUPAC Name |
2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-13(17-8-6-11-4-2-1-3-5-11)10-19-15(21)14-12(7-9-23-14)18-16(19)22/h1-5,7,9H,6,8,10H2,(H,17,20)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXLRQKQLWKPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B2404793.png)
![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)


![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)
![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)


![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)